2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound that features a pyrazole ring substituted with a dimethylamino group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ethan-1-ol moiety may facilitate the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethanol: Shares the dimethylamino group and ethan-1-ol moiety but lacks the pyrazole ring.
4-(dimethylamino)phenyl]methylamine: Contains the dimethylamino group and phenyl ring but lacks the pyrazole and ethan-1-ol moieties.
Uniqueness
2-[4-({[4-(dimethylamino)phenyl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its combination of a pyrazole ring, dimethylamino group, and ethan-1-ol moiety.
Properties
Molecular Formula |
C14H20N4O |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-[4-[[4-(dimethylamino)phenyl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H20N4O/c1-17(2)14-5-3-12(4-6-14)9-15-13-10-16-18(11-13)7-8-19/h3-6,10-11,15,19H,7-9H2,1-2H3 |
InChI Key |
YNLXQCVPFVQPPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.